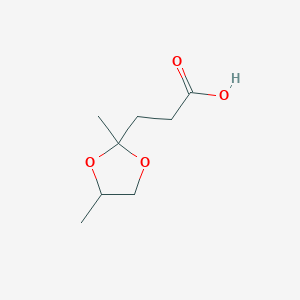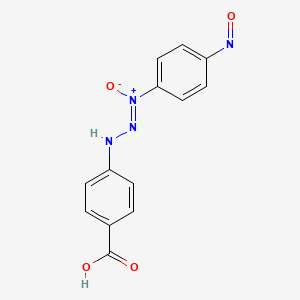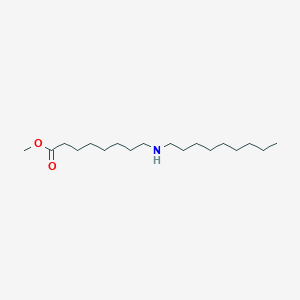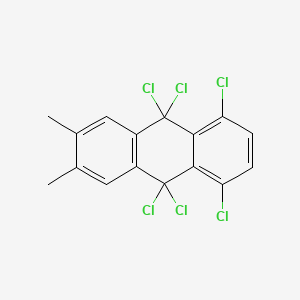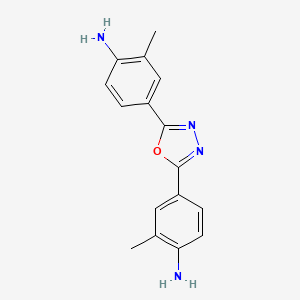![molecular formula C11H14INO B14271900 2-Iodo-N-[(4-methylphenyl)methyl]propanamide CAS No. 140700-65-8](/img/structure/B14271900.png)
2-Iodo-N-[(4-methylphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-[(4-methylphenyl)methyl]propanamide is an organic compound with the molecular formula C({11})H({14})INO It is characterized by the presence of an iodine atom, a propanamide group, and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[(4-methylphenyl)methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and 2-iodopropanoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions.
Procedure: The 4-methylbenzylamine is first dissolved in a suitable solvent such as dichloromethane. To this solution, 2-iodopropanoyl chloride is added dropwise with constant stirring at a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Amide Bond Formation: The amide group can participate in reactions to form new amide bonds with other compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
2-Iodo-N-[(4-methylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Iodo-N-[(4-methylphenyl)methyl]propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence molecular recognition processes. The amide group can form hydrogen bonds, further affecting the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-N-[(4-methylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-[(4-methylphenyl)methyl]propanamide: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-N-[(4-methylphenyl)methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Iodo-N-[(4-methylphenyl)methyl]propanamide is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions that are not possible with other halogens. This uniqueness makes it valuable in certain synthetic and research applications.
Propiedades
Número CAS |
140700-65-8 |
|---|---|
Fórmula molecular |
C11H14INO |
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
2-iodo-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
Clave InChI |
LOWACAXKNCNOHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


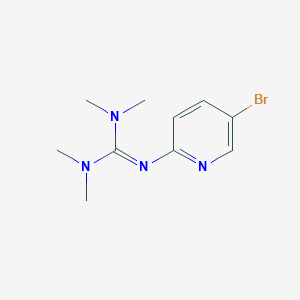
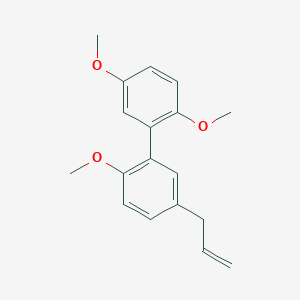
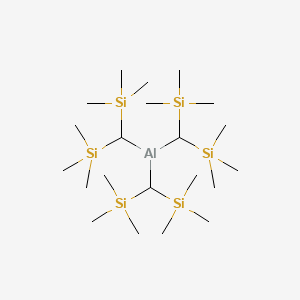

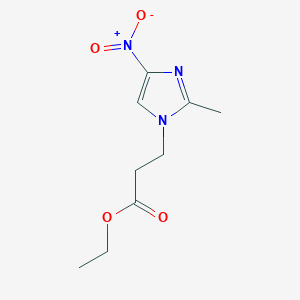
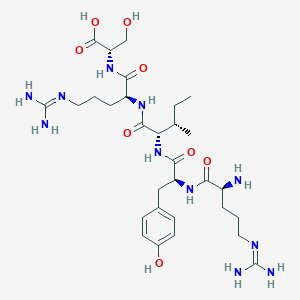
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
